molecular formula C21H20ClNO3S2 B330659 propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B330659
M. Wt: 434 g/mol
InChI Key: DQUZXFDHUNAEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound is known for its unique chemical structure, which includes a benzothiophene ring system substituted with a propyl ester and a chloro-benzothienyl carbonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial growth and reducing inflammation .

Comparison with Similar Compounds

propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H20ClNO3S2

Molecular Weight

434 g/mol

IUPAC Name

propyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H20ClNO3S2/c1-2-11-26-21(25)16-12-7-3-5-9-14(12)28-20(16)23-19(24)18-17(22)13-8-4-6-10-15(13)27-18/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,23,24)

InChI Key

DQUZXFDHUNAEOR-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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